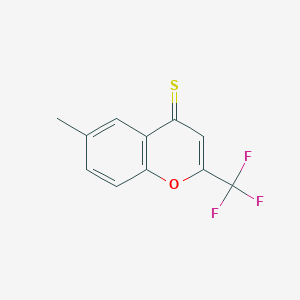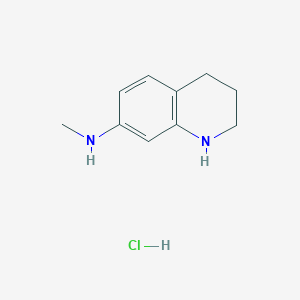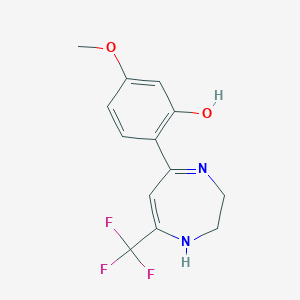![molecular formula C24H17BrN2O2 B15149635 3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B15149635.png)
3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide is a complex organic compound that features a bromophenyl group, a naphthyl group, and a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of a carbonyl group. The naphthyl group is then attached through an amide bond formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities .
化学反応の分析
Types of Reactions
3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in the replacement of the bromine atom with the nucleophile used .
科学的研究の応用
3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
作用機序
The mechanism of action of 3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)-N’-naphthylurea: Similar structure but with a urea linkage instead of an amide.
4-bromo-N-(naphthalen-1-yl)benzamide: Lacks the carbonyl group in the bromophenyl moiety.
N-(4-bromophenyl)-N’-naphthylthiourea: Contains a thiourea linkage instead of an amide.
Uniqueness
3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C24H17BrN2O2 |
|---|---|
分子量 |
445.3 g/mol |
IUPAC名 |
3-[(4-bromobenzoyl)amino]-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C24H17BrN2O2/c25-19-13-11-17(12-14-19)23(28)26-20-8-3-7-18(15-20)24(29)27-22-10-4-6-16-5-1-2-9-21(16)22/h1-15H,(H,26,28)(H,27,29) |
InChIキー |
HCZGTKBWFOTDEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15149558.png)
![5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15149569.png)
![[3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B15149572.png)


![N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]naphthalen-1-amine](/img/structure/B15149591.png)
![N-{4-tert-butyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline](/img/structure/B15149596.png)
![N'-[bis(4-fluorophenyl)methylidene]-2-(quinoxalin-6-yloxy)acetohydrazide](/img/structure/B15149602.png)

![N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-2,6-dimethylaniline](/img/structure/B15149621.png)
![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B15149631.png)
![11-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]undecanoic Acid](/img/structure/B15149637.png)


